molecular formula C17H13Br2ClN2O B2610871 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone CAS No. 380351-29-1

1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone

Cat. No. B2610871
CAS RN: 380351-29-1
M. Wt: 456.56
InChI Key: CXRHMHAKZPJNKS-UHFFFAOYSA-N
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Description

The compound “1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone” is a synthetic recruiter of the E3 ubiquitin ligase RNF114 . It has a molecular formula of C17H13Br2ClN2O and a molecular weight of 456.56 .


Molecular Structure Analysis

The molecular structure of this compound includes two bromophenyl groups attached to a dihydropyrazol ring, which is further connected to a chloroethanone group .


Chemical Reactions Analysis

The compound has been linked to the bromodomain and extra terminal domain (BET) inhibitor ligand (+)-JQ1 for use as a proteolysis-targeting chimera (PROTAC) to degrade bromodomain-containing protein 4 (BRD4) in 231MFP cells .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 510.5±60.0 °C and a predicted density of 1.70±0.1 g/cm3 . It is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and ethanol (1 mg/ml), and it forms a crystalline solid .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with bis(pyrazolyl) structures and related derivatives have been explored for their antimicrobial and antifungal activities. For instance, bis(pyrazolyl) derivatives incorporating thiazole or thieno moieties have demonstrated promising activities against various bacterial and fungal strains. This suggests that compounds with similar structural features, including 1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone, could be potential candidates for antimicrobial and antifungal research (Patel & Patel, 2015).

Anticancer Research

The incorporation of pyrazolyl and thiazole moieties in molecular structures has also been associated with anticancer activities. Synthesis and evaluation of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor agents against specific cancer cell lines, highlighting the potential of structurally related compounds in anticancer research (Gomha, Edrees, & Altalbawy, 2016).

Optical and Electronic Properties

Polymers containing pyrrolopyrrole dione units with substituents such as bromophenyl groups have exhibited significant luminescence and electronic properties, making them useful in the development of new materials for electronic and optoelectronic applications. The strong fluorescence and high quantum yield of these polymers suggest that compounds with similar structural characteristics could contribute to advances in material sciences (Zhang & Tieke, 2008).

Mechanism of Action

The compound binds to cysteine 8 (C8) in the intrinsically disordered region of RNF114 (RNF114-C8; IC50 = 470 nM) and inhibits RNF114-induced autoubiquitination and p21 ubiquitination in a cell-free assay when used at a concentration of 50 μM .

Future Directions

While specific future directions for this compound are not available, compounds with similar structures have been used in the development of adsorption membranes to treat organic pollutants .

properties

IUPAC Name

1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2ClN2O/c18-13-5-1-11(2-6-13)15-9-16(22(21-15)17(23)10-20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHMHAKZPJNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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